molecular formula C33H27P B14892645 Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane

Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14892645
M. Wt: 454.5 g/mol
InChI Key: NJCMEHMXFQNZPY-UHFFFAOYSA-N
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Description

Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that belongs to the class of phosphine ligands. This compound is characterized by its unique structure, which includes a phosphane group attached to a biphenyl system with a p-tolylvinyl substituent. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable biphenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals, which can enhance the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Triphenylphosphine
  • Diphenylphosphine
  • Tris(4-methoxyphenyl)phosphine

Uniqueness

What sets Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane apart is its unique biphenyl structure with a p-tolylvinyl substituent, which can provide distinct steric and electronic properties. These properties can enhance its performance as a ligand in catalytic reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C33H27P

Molecular Weight

454.5 g/mol

IUPAC Name

[2-[2-[1-(4-methylphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C33H27P/c1-25-21-23-27(24-22-25)26(2)30-17-9-10-18-31(30)32-19-11-12-20-33(32)34(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,2H2,1H3

InChI Key

NJCMEHMXFQNZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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